Introduction: The Significance of 2-(2-Nitrovinyl)furan in Modern Drug Discovery
Introduction: The Significance of 2-(2-Nitrovinyl)furan in Modern Drug Discovery
An In-Depth Technical Guide to the Properties of 2-(2-Nitrovinyl)furan
2-(2-Nitrovinyl)furan (NVF), a derivative of the biomass-derived platform chemical furfural, has emerged as a molecule of significant interest for researchers in medicinal chemistry and drug development.[1] Its deceptively simple structure, featuring a furan ring conjugated with a nitrovinyl group, belies a complex and potent reactivity profile. The electron-withdrawing nature of the nitro group, combined with the electrophilic character of the exocyclic double bond, makes NVF a versatile pharmacophore and synthetic intermediate.[2]
This guide provides a comprehensive technical overview of 2-(2-nitrovinyl)furan, moving beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, offering synthesized, field-proven insights into its synthesis, physicochemical characteristics, spectral properties, and multifaceted biological activities. We will explore the causality behind its reactivity and bioactivity, providing a foundational understanding for its application in developing novel therapeutic agents.
Section 1: Synthesis and Chemical Reactivity
The primary and most efficient route to 2-(2-nitrovinyl)furan is the Henry reaction, also known as a nitroaldol reaction. This classic carbon-carbon bond-forming condensation provides a direct pathway from readily available starting materials.[3][4]
The Henry Condensation Pathway
The synthesis involves the base-catalyzed condensation of furfural (furan-2-carbaldehyde) with nitromethane. The choice of base and reaction conditions is critical to optimize yield and purity. While various bases can be employed, catalysts like sodium tert-butoxide or isobutylamine have been reported to be effective.[5] The reaction proceeds via a nitroaldol intermediate, which readily dehydrates under the reaction conditions to yield the final conjugated nitroalkene product. A key advantage of this method is the stereochemical outcome; the product crystallizes almost exclusively as the more stable trans-isomer.[5]
The general mechanism involves three key steps:
-
Deprotonation: The base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.[3][6]
-
Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural.[3][6]
-
Dehydration: The resulting β-nitro alcohol intermediate is unstable and undergoes base-catalyzed elimination of water to form the conjugated C=C double bond of 2-(2-nitrovinyl)furan.
Figure 1: General workflow for the Henry condensation synthesis of 2-(2-nitrovinyl)furan.
Experimental Protocol: Synthesis via Henry Condensation
This protocol is a synthesized example based on methodologies described in the literature.[5] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve furfural (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add nitromethane (1.1 eq) to the solution.
-
Reaction Initiation: Cool the mixture in an ice bath. Slowly add a solution of a base, such as sodium tert-butoxide (0.1-0.2 eq) in the same solvent, dropwise to the stirred mixture. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the furfural starting material is consumed (typically 15 minutes to a few hours, depending on the catalyst).[5]
-
Quenching and Precipitation: Once the reaction is complete, stop the reaction by neutralizing the mixture with dilute hydrochloric acid (e.g., 1M HCl) until the pH is approximately 6-7. The addition of acid will cause the product to precipitate.[7]
-
Isolation and Purification: Collect the precipitated yellow solid by vacuum filtration. Wash the crystals with cold distilled water and then a minimal amount of cold ethanol.
-
Drying: Dry the purified 2-(2-nitrovinyl)furan product under vacuum. The resulting product is typically a crystalline yellow solid.[5][7]
Chemical Reactivity
The reactivity of NVF is dominated by the electrophilic nature of the vinyl group. It readily participates in reactions such as:
-
Friedel-Crafts Alkylation: NVF can act as an alkylating agent for electron-rich aromatic compounds like naphthols, even under catalyst-free conditions in an aqueous medium.[1]
-
Morita-Baylis-Hillman (MBH) Reaction: It can undergo MBH reactions with various partners, demonstrating its utility in forming complex, functionalized molecules. [3.
-
Reactions with Thiols: The electrophilic double bond is highly reactive towards nucleophiles, particularly biological thiols like cysteine residues in proteins or glutathione. This reactivity is fundamental to its mechanism of antimicrobial action.[2]
Section 2: Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectral properties of NVF is essential for its characterization, formulation, and use in biological assays.
Physicochemical Properties
The key physical and chemical properties of 2-(2-nitrovinyl)furan are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₃ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Crystalline yellow solid | [5][7] |
| Melting Point | 72-75 °C | [1] |
| Purity | ≥98% (Commercially available) | [1][8] |
| logP (o/w) | 1.527 (Calculated) | [9] |
| Water Solubility | -6.61 (log10 mol/L, Calculated) | [9] |
| Storage | Sealed in dry, 2-8°C | [8] |
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of NVF.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the structure and isomeric purity of NVF.
| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes | Source(s) |
| Vinyl Protons (-CH=CH-) | δ 6.5 and δ 6.9 | Doublet (d) | The large coupling constant confirms the trans configuration. | [7] |
| Furan Ring Protons | δ 7.5 - 7.8 | Multiplet (m) | The three distinct protons on the furan ring appear in this region. | [7] |
Infrared (IR) Spectroscopy: While a specific full spectrum for NVF is not readily available in the search results, characteristic absorption bands can be predicted based on its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes | Source(s) |
| C=C Stretch (alkene) | ~1640-1610 | Conjugation lowers the frequency. | [10][11] |
| N-O Stretch (nitro) | ~1550-1500 and 1360-1290 | Asymmetric and symmetric stretching, respectively. Strong bands. | [11] |
| C-H Stretch (furan) | ~3100 | Aromatic C-H stretch. | [10] |
| C-O-C Stretch (furan) | ~1250-1020 | Ether linkage in the furan ring. | [10][11] |
UV-Visible (UV-Vis) Spectroscopy: The extended π-system of conjugation involving the furan ring, the vinyl bridge, and the nitro group results in strong UV-Vis absorption. This arises from π → π* electronic transitions.[12][13] For related furan compounds, absorption maxima are typically observed in the UV region, and the nitrovinyl conjugation in NVF is expected to shift this absorption to longer wavelengths (a bathochromic shift).[12][14]
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern. For NVF, the molecular ion peak [M]⁺ would be expected at m/z = 139. Common fragmentation pathways for related nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30).[15][16]
Section 3: Biological Activity and Mechanism of Action
2-(2-Nitrovinyl)furan exhibits a remarkable breadth of biological activity, positioning it as a promising scaffold for the development of anti-infective agents.
Broad-Spectrum Antimicrobial Activity
NVF has demonstrated potent activity against a wide range of pathogenic microorganisms, including bacteria and fungi. In several studies, its efficacy has been shown to be comparable or even superior to conventional antibiotics.[5]
Reported Antimicrobial Efficacy: One study reported the following percentage inhibitions:
-
Salmonella typhimurium, Cercospora cucurbitarum, Fusarium solani, and Candida albicans: 100% inhibition.[5]
-
Pseudomonas aeruginosa and Staphylococcus aureus: 96% inhibition.[5]
-
Escherichia coli: 80% inhibition.[5]
The antimicrobial activity is intrinsically linked to its chemical structure, specifically the presence of the nitro group and the electrophilic vinyl bridge.[5]
Mechanism of Antimicrobial Action: A Multi-pronged Attack
The antimicrobial effect of nitrofurans like NVF is not due to a single target but rather a cascade of intracellular events initiated by the reduction of the nitro group.[17][18]
-
Enzymatic Activation: Inside the bacterial or fungal cell, ubiquitous nitroreductase enzymes reduce the C-NO₂ group. This reduction is a critical activation step, transforming the prodrug (NVF) into highly reactive cytotoxic intermediates, such as nitroso and hydroxylamino derivatives.[17][18]
-
Generation of Reactive Oxygen Species (ROS): The reactive intermediates can redox cycle, transferring electrons to molecular oxygen to generate superoxide anions (O₂⁻) and other reactive oxygen species (ROS).[19]
-
Induction of Oxidative Stress: The surge in ROS overwhelms the cell's antioxidant defenses (e.g., glutathione, catalase), leading to a state of severe oxidative stress.[19][20] This stress causes widespread damage to critical cellular components.
-
Macromolecular Damage: The reactive intermediates and ROS directly damage DNA (causing strand breaks), proteins (inactivating essential enzymes via reaction with thiol groups), and lipids (via peroxidation), disrupting cellular integrity and function and leading to cell death.[2][18]
Figure 2: Proposed mechanism of antimicrobial action for 2-(2-nitrovinyl)furan.
Antiprotozoal and Other Activities
Beyond its antibacterial and antifungal properties, NVF has shown potential as an antiprotozoal agent. Studies have demonstrated its activity against various species of Leishmania, the protozoan parasite responsible for leishmaniasis.[5] Furthermore, related nitrovinylfuran derivatives have been investigated as inhibitors of the Staphylococcus aureus Agr quorum-sensing system, a pathway that controls virulence factor production and biofilm formation.[8] This suggests a potential application as an anti-virulence agent, which could act synergistically with traditional antibiotics.
Section 4: Toxicological Profile
While the potent reactivity of NVF is key to its therapeutic effect, it also necessitates a careful evaluation of its toxicological profile.
-
Acute Toxicity: The oral LD₅₀ (Lethal Dose, 50%) of 2-(2-nitrovinyl)furan was reported as 171.91 mg/kg in Sprague Dawley rats.
-
Mutagenicity: In vitro studies, including the micronucleus assay and sister chromatid exchange assay (with and without metabolic activation), have indicated that 2-(2-nitrovinyl)furan does not exhibit mutagenic activity.[5]
-
General Furan Toxicity: It is important to contextualize the toxicology of NVF within the broader class of furan-containing compounds. Furan itself can induce hepatotoxicity and is considered a possible human carcinogen, with its toxicity often linked to oxidative damage and the formation of reactive metabolites.[19] The cellular antioxidant glutathione plays a major protective role in detoxifying reactive metabolites from nitrofurans.
Section 5: Applications and Future Perspectives
2-(2-nitrovinyl)furan stands as a privileged scaffold with significant therapeutic potential. Its straightforward synthesis, potent broad-spectrum anti-infective properties, and novel mechanism of action make it an attractive candidate for further development.
Key areas for future research include:
-
Lead Optimization: Synthesizing and screening derivatives of the NVF core to enhance potency against specific pathogens, improve the therapeutic index, and fine-tune pharmacokinetic properties.
-
Anti-Biofilm Agents: Further exploring its potential as a quorum sensing inhibitor to combat antibiotic-resistant biofilms, possibly in combination with other antibiotics.
-
Antiparasitic Drug Development: Expanding on the initial findings of anti-leishmanial activity to investigate its efficacy against other protozoan parasites.
-
Formulation Studies: Developing novel formulations, such as inclusion complexes with cyclodextrins, to improve solubility, stability, and drug delivery.[1]
In an era of rising antimicrobial resistance, revisiting and re-engineering established pharmacophores like 2-(2-nitrovinyl)furan offers a scientifically sound and resource-efficient strategy to populate the drug discovery pipeline with novel and effective therapeutic agents.
References
-
ResearchGate. (n.d.). Nuclear magnetic resonance spectrum of 2-(2-nitrovinyl) furan. Retrieved from [Link]
-
Tumaa, S. J., & AL-Saidi, S. F. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 49-57. Retrieved from [Link]
-
Chen, H., et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. PMC. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-(2-Nitrovinyl)furan (CAS 699-18-3). Retrieved from [Link]
-
Frabetti, F., et al. (2016). Antibacterial Activity of the Nitrovinylfuran G1 (Furvina) and Its Conversion Products. Scientific Reports, 6, 36844. Retrieved from [Link]
-
ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H]+ or [M-D]+. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
PubMed. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. Retrieved from [Link]
-
Pizzino, G., et al. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity, 2017, 8416763. Retrieved from [Link]
-
Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences of the United States of America, 73(10), 3386–3390. Retrieved from [Link]
-
Michael Evans. (2023). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Sharifi-Rad, M., et al. (2020). Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases. Frontiers in Chemistry, 8, 693114. Retrieved from [Link]
-
Professor Dave Explains. (2022). Henry Reaction [Video]. YouTube. Retrieved from [Link]
-
Loo, J. A., et al. (2017). Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. Journal of the American Society for Mass Spectrometry, 28(11), 2352–2358. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Furancarboxylic Acid. Retrieved from [Link]
-
dos Santos, V. A., et al. (2019). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 57(9), 629-636. Retrieved from [Link]
-
Le, V. V. H., et al. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLoS Pathogens, 17(7), e1009663. Retrieved from [Link]
-
Hesa, A., et al. (2021). Oxidative stress response pathways in fungi. Journal of Fungi, 7(11), 907. Retrieved from [Link]
-
DAV University. (n.d.). Ultraviolet Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Ranitidine. Retrieved from [Link]
-
Endotherm. (n.d.). 2-(2-Nitro-vinyl)-furan. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Nitrofurazone?. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Nitrofuran (CAS 609-39-2) - Chemical & Physical Properties. Retrieved from [Link]
-
Majid Ali. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Retrieved from [Link]
-
Solution Pharmacy. (2023). UV Visible Spectroscopy Introduction [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]odas/sites/default/files/attached-files/ir_table.pdf)
Sources
- 1. 2-(2-硝基乙烯基)呋喃 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. 2-(2-Nitrovinyl)furan (CAS 699-18-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. ecommons.udayton.edu [ecommons.udayton.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. m.youtube.com [m.youtube.com]
- 14. UV-Vis Spectrum of 2-Furancarboxylic Acid | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
- 19. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
